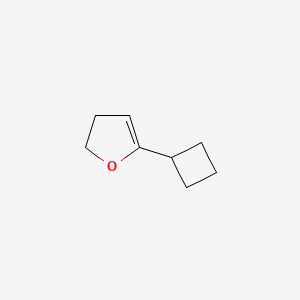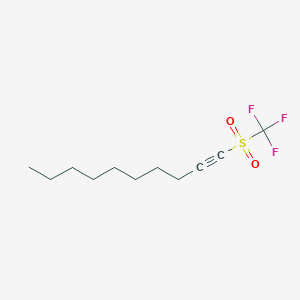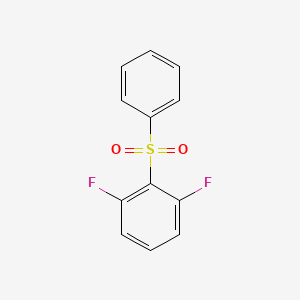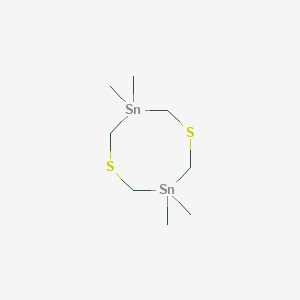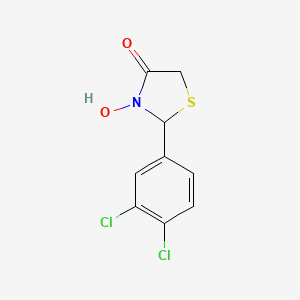
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a 3,4-dichlorophenyl group and a hydroxyl group attached to the thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable thiol and an amine. One common method involves the use of 3,4-dichlorophenyl isocyanate, which is reacted with a thiol compound under controlled conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the thiazolidine ring.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced thiazolidine derivative.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: This compound is similar in structure but contains a hydrazine group instead of a thiazolidine ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
2-(4-Cyanophenyl)hydrazinecarboxylate: Another similar compound with a cyanophenyl group instead of a dichlorophenyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolidine ring and the dichlorophenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
921611-31-6 |
|---|---|
分子式 |
C9H7Cl2NO2S |
分子量 |
264.13 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-6-2-1-5(3-7(6)11)9-12(14)8(13)4-15-9/h1-3,9,14H,4H2 |
InChI 键 |
KIJXKIGUVNLDFI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


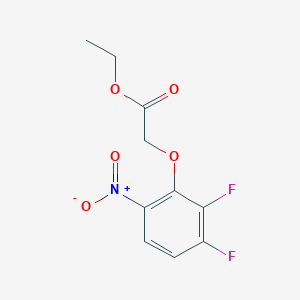
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
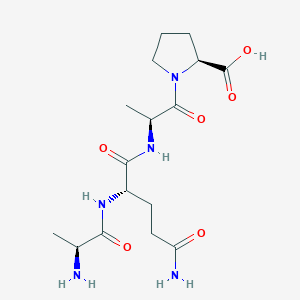



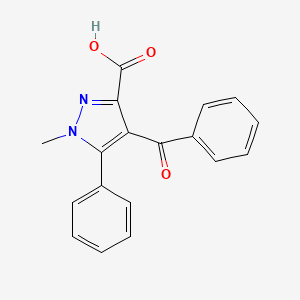
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
